草酸二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

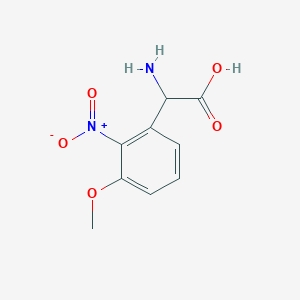

This compound is a synthetic cathinone, a class of substances known for their stimulant effects . It contains a benzo[d][1,3]dioxol-5-yl group, a dimethylamino phenyl group, and a morpholinoethyl group .

Molecular Structure Analysis

The molecular formula of this compound is C14H19NO3 . It contains a benzo[d][1,3]dioxol-5-yl group, a dimethylamino phenyl group, and a morpholinoethyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The compound is a synthetic cathinone with a molecular weight of 249.3056 g/mol . Further physical and chemical properties would need to be determined experimentally.科学研究应用

合成和分子识别

- 核苷酸的分子识别:一项研究详细阐述了合成一种旨在选择性分子识别水溶液中核苷酸的化合物。这项研究强调了结构复杂的分子与生物靶标进行特异性相互作用的潜力,这可能为开发生物分子的诊断工具或传感器奠定基础 (高等人,2003)。

抗氧化活性

- 具有抗氧化活性的新型三唑酮:已合成含吗啉啉和二甲氨基基团的化合物并评估了其抗氧化能力。这表明此类化合物在减轻氧化应激的研究中具有潜力,氧化应激是许多疾病的一个因素 (科尔等人,2016)。

光致发光和磁性

- 基于镧系元素的金属有机骨架:一项关于基于镧系元素的金属有机骨架的研究重点介绍了它们的高化学和热稳定性,以及有趣的光致发光和磁性。这些发现表明在材料科学中的应用,特别是在传感、成像和信息存储等领域 (罗等人,2018)。

化学合成技术

- 催化的氨基羰基化:使用二甲基甲酰胺作为钯催化的氨基羰基化中的一氧化碳源的研究展示了有机合成中的先进技术。这项工作与药品和复杂有机分子的开发相关,展示了催化在创建具有特定官能团的化合物中的效用 (万等人,2002)。

作用机制

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, leading to the inhibition of cancer cell proliferation and the induction of cell death.

属性

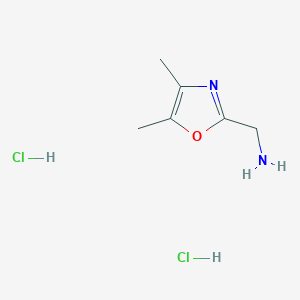

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-26(2)18-6-3-16(4-7-18)19(27-9-11-30-12-10-27)14-24-22(28)23(29)25-17-5-8-20-21(13-17)32-15-31-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRVQIKULWNAQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2764524.png)

![1-(3,4-difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2764528.png)

![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)

![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2764538.png)

![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)